3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
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Overview
Description
3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-diamino-2H-pyrazolo[3,4-b]pyrazine with a nitrile source in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyrazolopyrazine derivatives.
Scientific Research Applications
3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of viral replication.
Comparison with Similar Compounds
Similar Compounds
- 3,6-diamino-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- 3,6-diamino-2H-pyrazolo[3,4-b]pyrimidine-5-carbonitrile
- 3,6-diamino-2H-pyrazolo[3,4-b]pyridazine-5-carbonitrile
Uniqueness
3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile stands out due to its unique pyrazolopyrazine scaffold, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N7/c7-1-2-4(8)11-6-3(10-2)5(9)12-13-6/h(H5,8,9,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISKWOMKMQPPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NC2=C(NN=C2N=C1N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565795 |
Source
|
Record name | 3,6-Diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157224-96-9 |
Source
|
Record name | 3,6-Diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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